molecular formula C8H9FO B068981 (3-Fluoro-4-methylphenyl)methanol CAS No. 192702-79-7

(3-Fluoro-4-methylphenyl)methanol

Cat. No. B068981
M. Wt: 140.15 g/mol
InChI Key: UUVJAGTYIVYFOS-UHFFFAOYSA-N
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Patent
US06531494B1

Procedure details

Thionyl chloride (0.892 g, 7.5 mmol) was added to a solution of the product of STEP 1 (1.0 g, 6.4 mmol) dropwise at 0° C. After 30 min, the reaction was quenched with crushed ice carefully, and diluted with H2O. The product was extracted with ether. The organic layer washed with saturated NaHCO3, brine and dried with Na0.2SO4. Ether was evaporated and the residue was purified by chromatography (on silica gel, ethyl acetate/hexane=1/9) to give a clear liquid in 10.5 g. NMR spectra of the product were consistent for the proposed structure.
Quantity
0.892 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[F:5][C:6]1[CH:7]=[C:8]([CH2:13]O)[CH:9]=[CH:10][C:11]=1[CH3:12]>>[Cl:3][CH2:13][C:8]1[CH:9]=[CH:10][C:11]([CH3:12])=[C:6]([F:5])[CH:7]=1

Inputs

Step One
Name
Quantity
0.892 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C=C(C=CC1C)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with crushed ice carefully
ADDITION
Type
ADDITION
Details
diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether
WASH
Type
WASH
Details
The organic layer washed with saturated NaHCO3, brine
CUSTOM
Type
CUSTOM
Details
dried with Na0.2SO4
CUSTOM
Type
CUSTOM
Details
Ether was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (on silica gel, ethyl acetate/hexane=1/9)
CUSTOM
Type
CUSTOM
Details
to give a clear liquid in 10.5 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClCC1=CC(=C(C=C1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.